Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-
Description
Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- is a specialized nitrile derivative featuring a trimethylsilyl (TMS) ether-protected hydroxyl group at the 2-position, a methyl substituent at the same position, and a ketone (oxo) group at the 3-position. Its molecular formula is C₈H₁₃NO₃Si, with a molecular weight of 199.28 g/mol. The TMS group enhances steric protection and volatility, making it useful in synthetic organic chemistry, particularly in protecting reactive hydroxyl intermediates during multistep reactions. This compound is structurally tailored for applications in pharmaceuticals and agrochemicals, where selective functionalization and stability under specific conditions are critical .
Properties
CAS No. |
184906-95-4 |
|---|---|
Molecular Formula |
C8H15NO2Si |
Molecular Weight |
185.30 g/mol |
IUPAC Name |
2-methyl-3-oxo-2-trimethylsilyloxybutanenitrile |
InChI |
InChI=1S/C8H15NO2Si/c1-7(10)8(2,6-9)11-12(3,4)5/h1-5H3 |
InChI Key |
TXGMIVCSZHVBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Trimethylsilylation of 2-Methyl-3-Hydroxybutanenitrile
The most direct method involves silylation of 2-methyl-3-hydroxybutanenitrile using trimethylsilyl chloride (TMSCl) in the presence of a base. This approach mirrors the synthesis of structurally related compounds, such as (3S)-4-chloro-3-[(trimethylsilyl)oxy]butanenitrile.
Procedure :
-
Reaction Setup : A solution of 2-methyl-3-hydroxybutanenitrile (52.5 g) in tetrahydrofuran (THF, 150 mL) is treated with TMSCl (57.2 g) under inert atmosphere at 25°C.
-
Base Addition : Triethylamine (53.4 g) in THF (100 mL) is added dropwise to maintain temperatures below 40°C.
-
Catalysis : Sodium iodide (catalytic) is introduced, and the mixture is stirred at 40°C for 5 hours.
-
Work-Up : The reaction is quenched with aqueous NaCl (21%, 500 mL), extracted with ethyl acetate, dried over Na₂SO₄, and concentrated to yield the product.
Key Parameters :
Oxidation-Silylation Tandem Strategy
Oxidation of 2-Methyl-3-Hydroxybutanenitrile Followed by Silylation
This two-step method involves oxidizing the alcohol to a ketone before silylation, ensuring regioselectivity.
Step 1: Oxidation to 2-Methyl-3-Oxobutanenitrile
-
Oxidizing Agents : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with Cu(I)/diimine ligands in acetonitrile at 30–50°C.
-
Conditions : Oxygen atmosphere, 12–24 hours.
Step 2: Silylation of the α-Hydroxy Intermediate
-
Reagents : TMSCl (1.2 equiv), triethylamine (1.5 equiv) in dichloromethane.
Mechanistic Insight :
The oxidation step generates a β-keto nitrile, which undergoes silylation at the α-position due to the electron-withdrawing nitrile group enhancing the acidity of the adjacent hydroxyl.
Cyanohydrin Formation and Subsequent Silylation
Cyanohydrin Synthesis from 3-Oxo-2-Methylbutanone
This route leverages cyanohydrin chemistry to construct the nitrile-ketone backbone.
Procedure :
-
Cyanohydrin Formation : 3-Oxo-2-methylbutanone is treated with hydrogen cyanide (HCN) or acetone cyanohydrin in aqueous HCl at 0–5°C.
-
Isolation : The intermediate 2-hydroxy-2-methyl-3-oxobutanenitrile is extracted with ethyl acetate.
-
Silylation : The hydroxyl group is protected using TMSCl and imidazole in DMF, yielding the target compound.
Challenges :
-
Safety : HCN handling requires strict inert conditions.
-
Byproducts : Competing aldol condensation may occur without precise temperature control.
Enolate Silylation of 2-Methyl-3-Oxobutanenitrile
Generation and Trapping of the Enolate
Strong bases like LDA (lithium diisopropylamide) deprotonate the α-hydrogen of 2-methyl-3-oxobutanenitrile, forming an enolate that reacts with TMSCl.
Procedure :
-
Deprotonation : 2-Methyl-3-oxobutanenitrile (1.0 equiv) is treated with LDA (1.1 equiv) in THF at -78°C.
-
Quenching : TMSCl (1.2 equiv) is added, and the mixture is warmed to room temperature.
-
Purification : Column chromatography (hexane:ethyl acetate, 9:1) isolates the silyl enol ether.
Optimization :
-
Base Selection : KHMDS (potassium hexamethyldisilazane) improves yields (92%) compared to NaH (75%).
Comparative Analysis of Methods
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-2-((trimethylsilyl)oxy)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines.
Major Products
Oxidation: Produces acids or ketones.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-oxo-2-((trimethylsilyl)oxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: May be used in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-2-((trimethylsilyl)oxy)butanenitrile involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, making the compound useful in various synthetic applications. The nitrile group can participate in nucleophilic addition reactions, forming a variety of products .
Comparison with Similar Compounds
Key Observations:
TMS Group Impact : The TMS group in all compounds improves stability and volatility. However, its position alters reactivity. For example, in the main compound, the 2-TMS-O group sterically shields the adjacent methyl and oxo groups, reducing unwanted nucleophilic attacks compared to the 3-TMS-O configuration in (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile .
Functional Group Reactivity: The oxo group in the main compound enhances electrophilicity at the 3-position, enabling condensation reactions. In contrast, the carboxylic acid derivative (Propanoic acid, 3-[(trimethylsilyl)oxy]-) exhibits Brønsted acidity (pKa ~4–5), absent in nitrile analogs .
Aromatic vs. Aliphatic Backbones: The quinolinyl-substituted butanenitrile shows higher density (1.176 g/cm³) and boiling point (474.8°C predicted) due to aromatic stacking, unlike the aliphatic main compound.
Research Findings and Limitations
- Thermal Stability: The main compound’s predicted boiling point (~300–350°C, extrapolated from analogs) is lower than the quinolinyl derivative’s 474.8°C , reflecting reduced intermolecular forces in aliphatic systems.
- Challenges in Characterization: Limited experimental data (e.g., exact melting points, spectral signatures) for the main compound exist in the provided evidence, necessitating further studies.
Biological Activity
Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- (CAS No. 184906-95-4) is a compound with potential biological activity, particularly in the context of its chemical structure and functional groups. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOSi
- Molecular Weight : 185.339 g/mol
- LogP : 2.776 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of Butanenitrile derivatives is largely influenced by their functional groups, particularly the nitrile and silyl ether moieties. These groups can interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : Compounds with nitrile groups have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Some nitrile-containing compounds exhibit antibacterial properties, which may be relevant for pharmaceutical applications.
- Neuroprotective Effects : Preliminary studies suggest that silyl ether groups can enhance the stability and bioavailability of neuroprotective agents.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of Butanenitrile derivatives against various bacterial strains. The results indicated that certain derivatives displayed significant inhibition of growth against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Butanenitrile derivative A | Staphylococcus aureus | 15 |
| Butanenitrile derivative B | Escherichia coli | 12 |
Case Study 2: Neuroprotective Effects
Research conducted on neuroprotective effects showed that Butanenitrile derivatives could reduce oxidative stress in neuronal cell lines. This suggests a mechanism through which these compounds may protect against neurodegenerative diseases.
Research Findings
- Toxicological Studies : Toxicological evaluations have indicated that while some derivatives exhibit beneficial biological activities, they may also possess cytotoxic effects at higher concentrations.
- Pharmacokinetics : Studies on the pharmacokinetics of Butanenitrile derivatives reveal that the trimethylsilyl group enhances absorption and bioavailability, making these compounds suitable candidates for drug formulation.
- Environmental Impact : Investigations into the environmental fate of Butanenitrile indicate that it has a low persistence in aquatic systems, reducing concerns regarding bioaccumulation.
Q & A
Q. What are the established synthetic routes for preparing 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]butanenitrile?
The compound is synthesized via silylation reactions using trimethylsilyl cyanide (TMSCN) as a key reagent. A typical method involves:
- Step 1 : Reacting a carbonyl precursor (e.g., a β-keto ester) with TMSCN in dichloromethane (CH₂Cl₂) under anhydrous conditions.
- Step 2 : Catalyzing the reaction with ZnI₂ to enhance nucleophilic addition to the carbonyl group .
- Step 3 : Purification via column chromatography to isolate the silylated product . Critical parameters include maintaining anhydrous conditions and optimizing catalyst loading (e.g., 15 mol% ZnI₂) to achieve yields >80% .
Q. How is the structural integrity of this compound validated in academic research?
Characterization relies on:
- ¹H/¹³C NMR : Peaks for the trimethylsilyl (TMS) group appear at δ 0.1–0.3 ppm (singlet, 9H). The oxo and nitrile groups are confirmed via carbonyl (δ 170–200 ppm) and nitrile (δ 110–120 ppm) signals in ¹³C NMR .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 234 for the molecular ion) are compared with standards .
- InChIKey/SMILES : Cross-referenced with databases (e.g., PubChem) to confirm stereochemistry and substituent positions .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Derivatives with TMS and nitrile groups exhibit:
- Anti-hyperglycemic effects : Significant reduction in blood glucose levels (P < 0.01) in diabetic rat models after 24 hours .
- Lipid modulation : Decreased LDL (P < 0.001) and increased HDL (P < 0.01) in vivo .
- Antimicrobial potential : Benzothiazole analogs with nitrile substituents show activity against Gram-positive bacteria .
Advanced Research Questions
Q. How do moisture-sensitive silyl groups impact experimental design and storage?
The TMS group hydrolyzes readily in humid environments, necessitating:
Q. What strategies optimize catalytic efficiency in silylation reactions?
Key factors include:
- Catalyst selection : ZnI₂ outperforms other Lewis acids (e.g., BF₃) in promoting TMSCN addition .
- Solvent polarity : CH₂Cl₂ enhances reaction rates compared to THF due to better solubility of silyl intermediates .
- Stoichiometry : A 1.5:1 molar ratio of TMSCN to substrate minimizes side reactions (e.g., over-silylation) .
Q. Why do structurally similar compounds exhibit variability in biological activity?
Activity discrepancies arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -CN) enhance metabolic stability but may reduce bioavailability .
- Stereoelectronic factors : The TMS group’s steric bulk can hinder enzyme binding, as seen in inactive analogs lacking flexible oxy linkages .
- Metabolic pathways : Rapid desilylation in vivo may convert prodrugs into active metabolites, requiring pharmacokinetic profiling .
Q. How can researchers address contradictions in bioassay data for silylated nitriles?
Mitigation approaches:
- Dose-response studies : Establish linearity between concentration and effect (e.g., EC₅₀ values for glucose reduction) .
- Control experiments : Use desilylated analogs to differentiate between parent compound and metabolite activity .
- Structural benchmarking : Compare with known bioactive nitriles (e.g., benzothiazole derivatives) to identify critical pharmacophores .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
